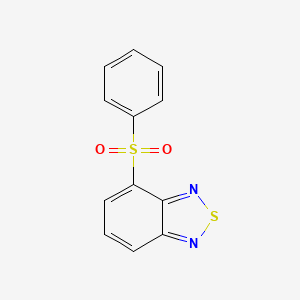

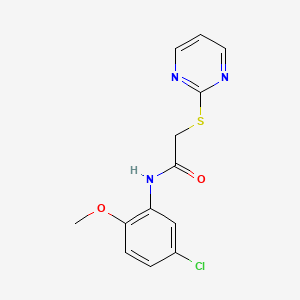

![molecular formula C19H21N5O B5547987 6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)

6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules like "6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide" often involves multi-step reactions, starting from simpler precursors to achieve the desired structure. A common approach includes the site selective C-H functionalization of imidazo-[1,2-a]pyridines, which has attracted much interest in drug development because of its potent medicinal properties. Novel methods for its synthesis and functionalization continue to be a significant area of research, particularly through transition metal catalysis and metal-free approaches that offer site-selectivity for functionalization at various positions of the scaffold (Shankar et al., 2023).

Molecular Structure Analysis

The molecular structure of "6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide" is characterized by its hybrid scaffold that combines elements from imidazo[1,2-a]pyridine and quinazolinone frameworks. This combination is crucial for its biological activity and chemical reactivity. Studies on similar compounds, such as cyclizations of alkenyl(alkynyl)-functionalized quinazolinones and their heteroanalogues, have provided insights into constructing polyheterocyclic structures that are significant for understanding the complex chemistry of such molecules (Vaskevych et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of this compound can be largely attributed to its functional groups and heterocyclic frameworks, which enable a variety of chemical reactions. For instance, the presence of the imidazo[1,2-a]pyridine core facilitates selective C-H functionalization, allowing for the introduction of various substituents that can alter the molecule's physical and chemical properties, enhancing its potential as a pharmacological agent. These reactions are crucial for the development of new synthetic methodologies and for understanding the compound's interaction with biological targets (Shankar et al., 2023).

科学的研究の応用

Synthesis and Chemical Modifications

The synthesis and chemical modification of imidazo[1,2-a]pyridine derivatives, including compounds related to "6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide," have been extensively studied. These efforts aim to enhance their chemical properties and potential therapeutic applications. For example, the synthesis of polynuclear heterocycles, such as imidazoquinazolines and imidazoquinazolinediones, involves reactions of amino-acids with various acyl halides and other agents, showcasing the versatility of imidazo[1,2-a]pyridine derivatives in generating complex molecular structures with potential biological activities (Alkhader et al., 1979).

Pharmacological Applications

Significant research has been conducted on modifying the imidazo[1,2-a]pyridine structure to reduce metabolism mediated by aldehyde oxidase (AO), illustrating the compound's relevance in drug discovery, particularly for conditions like castration-resistant prostate cancer (CRPC). By altering the heterocycle or blocking reactive sites, researchers aim to improve the stability and efficacy of these compounds, potentially extending their utility in treating various diseases (Linton et al., 2011).

Antiviral and Antibacterial Applications

The antiviral and antibacterial potential of imidazo[1,2-a]pyridines has been explored, with some derivatives showing promising activity against human rhinovirus and tuberculosis. This highlights the therapeutic potential of these compounds beyond their initial scope, offering new avenues for the development of effective treatments against infectious diseases (Hamdouchi et al., 1999).

Material Science Applications

Research has also extended into the material sciences, with studies on the strong luminescence behavior of mono- and dimeric imidazoquinazolines, indicating their potential application in organic light-emitting diodes (OLEDs). Despite challenges such as rapid device degradation under electrical current, these findings underscore the versatility of imidazo[1,2-a]pyridine derivatives in developing new materials with desirable optical properties (Pandey et al., 2017).

特性

IUPAC Name |

6-methyl-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-12-7-8-18-23-16(11-24(18)10-12)19(25)20-9-17-21-13(2)14-5-3-4-6-15(14)22-17/h7-8,10-11H,3-6,9H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYNCNNLXUZUJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=NC(=C4CCCCC4=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

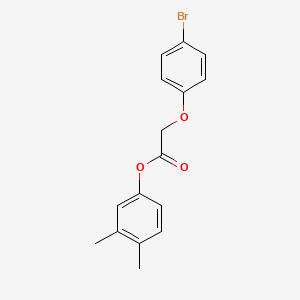

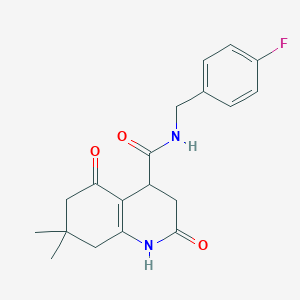

![8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5547904.png)

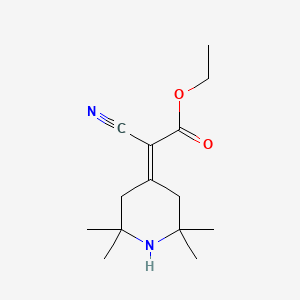

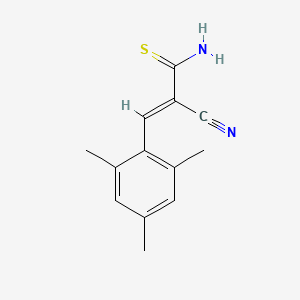

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)

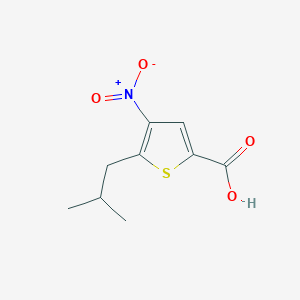

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)

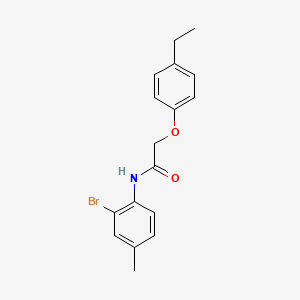

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5547990.png)

![4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5548000.png)

![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)